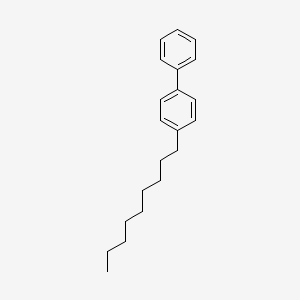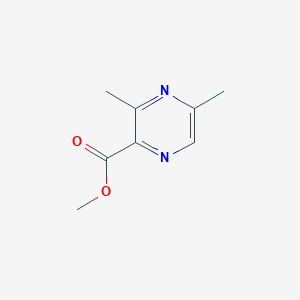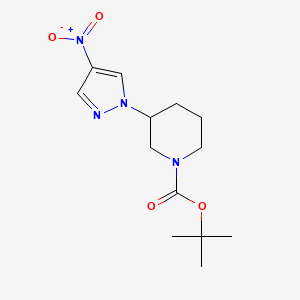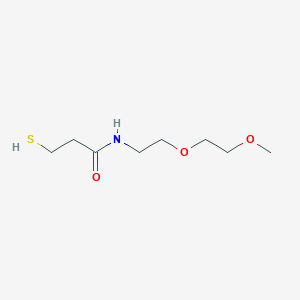
mPEG-Thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxypolyethylene glycol thiol can be synthesized through several methods. One common approach involves the thiol-ene photoclick reaction, where poly(ethylene glycol) methyl ether methacrylate is grafted onto keratin using a thiol-ene photoclick reaction . Another method involves the use of methoxypolyethylene glycol and thiol-terminated polyethylene glycol to modify the surface of polyaniline nanorods .
Industrial Production Methods
In industrial settings, methoxypolyethylene glycol thiol is produced by reacting methoxypolyethylene glycol with thiol-containing compounds under controlled conditions. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methoxypolyethylene glycol thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in substitution reactions with other thiol-reactive molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various thiol-reactive compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted products from thiol-reactive substitution reactions .
Aplicaciones Científicas De Investigación
Methoxypolyethylene glycol thiol has a wide range of applications in scientific research:
Mecanismo De Acción
Methoxypolyethylene glycol thiol exerts its effects primarily through the thiol group, which has a high affinity for gold surfaces. This allows for the formation of self-assembled monolayers on gold nanoparticles, enhancing their stability and functionality. The thiol group can also react with other thiol-reactive molecules, enabling the modification of various biomolecules and materials .
Comparación Con Compuestos Similares
Methoxypolyethylene glycol thiol is unique compared to other similar compounds due to its monofunctional nature and high reactivity with gold surfaces. Similar compounds include:
Polyethylene glycol thiol: Similar in structure but may have different end groups.
Methoxypolyethylene glycol amine: Contains an amine group instead of a thiol group.
Polyethylene glycol disulfide: Contains disulfide bonds instead of thiol groups
Methoxypolyethylene glycol thiol stands out due to its specific functional group, which provides unique reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
N-[2-(2-methoxyethoxy)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C8H17NO3S/c1-11-5-6-12-4-3-9-8(10)2-7-13/h13H,2-7H2,1H3,(H,9,10) |
Clave InChI |
PTGCODCOYHDVPF-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCNC(=O)CCS |
Números CAS relacionados |
401916-61-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


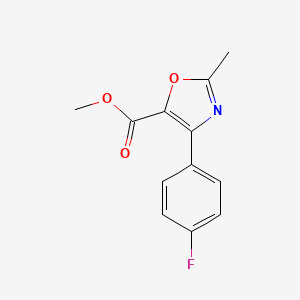
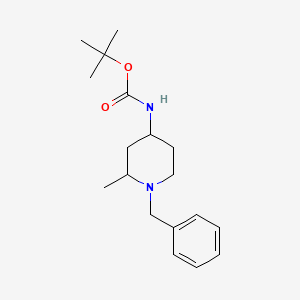
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
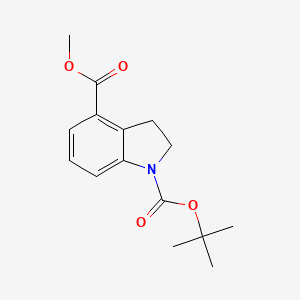
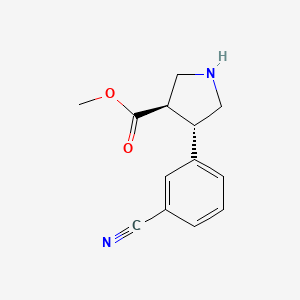
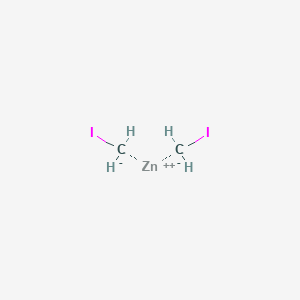
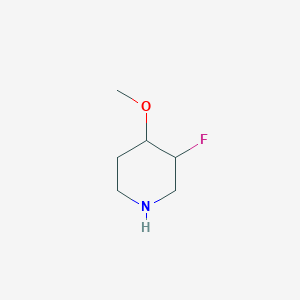
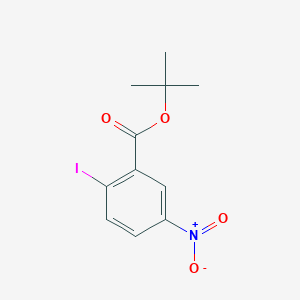
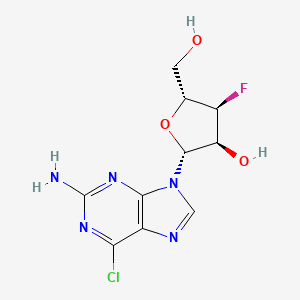
![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
